molecular formula C14H14FN3O2S B606729 CLP257

CLP257

货号: B606729
分子量: 307.35 g/mol
InChI 键: SKCADXVKQRCWTR-GHXNOFRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CLP 257 是一种钾-氯共转运蛋白 2 (KCC2) 的选择性激活剂。它以其在恢复 KCC2 活性降低的神经元中受损的氯离子转运能力而闻名。 这种化合物在缓解患有神经性疼痛的大鼠的过度敏感方面显示出潜力 .

科学研究应用

CLP 257 具有广泛的科学研究应用,包括:

    化学: 用作研究钾-氯共转运蛋白功能的工具。

    生物学: 有助于了解 KCC2 在神经元功能和氯离子稳态中的作用。

    医学: 神经性疼痛和癫痫等疾病的潜在治疗药物。

    工业: 用于开发针对钾-氯共转运蛋白的新药.

作用机制

CLP 257 通过选择性激活钾-氯共转运蛋白 2 (KCC2) 发挥其作用。这种激活恢复了神经元中受损的氯离子转运,这对维持神经元正常功能所需的氯离子梯度至关重要。 该化合物不影响其他钾-氯共转运蛋白或 GABA 受体 .

准备方法

CLP 257 的合成路线涉及多个步骤,从核心结构的制备开始,然后引入官能团。具体的合成路线和反应条件是专有的,未公开。 据悉,该化合物以固体形式合成,颜色为淡黄色至黄色 . 工业生产方法通常采用类似的路线进行大规模合成,但经过优化,可获得更高的产率和纯度。

化学反应分析

CLP 257 会发生各种化学反应,包括:

    氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾和过氧化氢。

    还原: 这种反应涉及添加氢或去除氧。常见的试剂包括氢化锂铝和硼氢化钠。

    取代: 这种反应涉及用另一个官能团取代一个官能团。

属性

IUPAC Name

(5Z)-2-(diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCADXVKQRCWTR-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)O)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of CLP257?

A: this compound is proposed to enhance the function of the neuronal K+-Cl- cotransporter KCC2. [, ] This transporter plays a crucial role in maintaining intracellular chloride ion concentration, which is critical for the inhibitory action of GABA, a major inhibitory neurotransmitter in the brain. []

Q2: How does enhancing KCC2 function impact neuronal activity?

A: By enhancing KCC2 activity, this compound is hypothesized to facilitate chloride extrusion from neurons. [, ] This action helps maintain a low intracellular chloride concentration, ensuring that GABAergic signaling remains inhibitory. [, ] This is particularly important in conditions like epilepsy and chronic pain, where impaired KCC2 function can lead to neuronal hyperexcitability. [, , ]

Q3: Has this compound demonstrated efficacy in animal models of pain?

A: Yes, studies in rodent models have shown that this compound can attenuate pain hypersensitivity in various conditions. For instance, intrathecal administration of this compound effectively reduced bone cancer pain in rats, potentially by upregulating KCC2 expression in the spinal cord. [] Moreover, this compound showed promise in alleviating remifentanil-induced hyperalgesia [] and pain sensitization related to Calcitonin Gene-Related Peptide (CGRP) in female rodents. []

Q4: Are there any sex-specific differences in this compound's effects on pain?

A: Interestingly, research suggests that this compound might have a more pronounced effect on pain modulation in female rodents. Studies using the hyperalgesic priming and spared nerve injury (SNI) models observed that this compound's analgesic effects were more potent and long-lasting in female mice compared to their male counterparts. [] This sex-specific effect may be linked to the interaction between this compound, CGRP, and KCC2 activity, which appears to be more pronounced in females. []

Q5: What is the evidence for this compound directly interacting with KCC2?

A: While initial research suggested this compound directly modulated KCC2 activity, a recent study using electrophysiological techniques in Xenopus oocytes found no evidence of direct interaction. [, ] This study suggests that this compound might exert its effects through alternative mechanisms, possibly involving other ion channels or intracellular pathways. [, ] Further research is crucial to definitively characterize this compound's precise molecular target and clarify its interaction with KCC2.

Q6: Beyond pain, are there other potential therapeutic applications for this compound?

A: Given its proposed mechanism of enhancing KCC2 function and restoring GABAergic inhibition, this compound holds potential for treating other neurological conditions characterized by neuronal hyperexcitability. [] Studies have explored its efficacy in preclinical models of epilepsy [, ] and spasticity after spinal cord injury [], with promising results.

Q7: What are the limitations of current this compound research?

A: While preclinical data on this compound shows promise, it's essential to acknowledge existing limitations. Firstly, the exact mechanism of action and the precise relationship with KCC2 remain under investigation. [, ] Secondly, most studies are conducted in animal models, and further research is needed to confirm its efficacy and safety in humans. Lastly, long-term effects and potential toxicity require careful evaluation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。